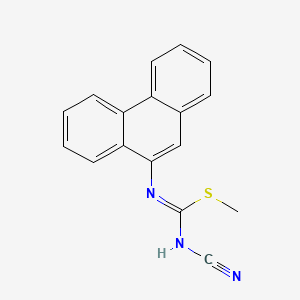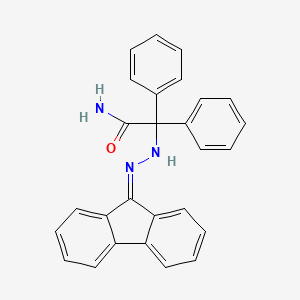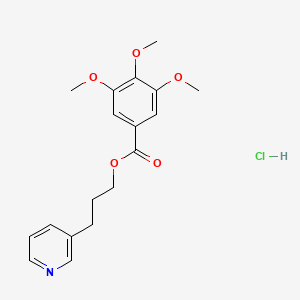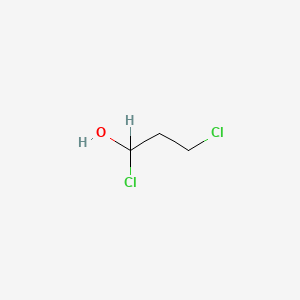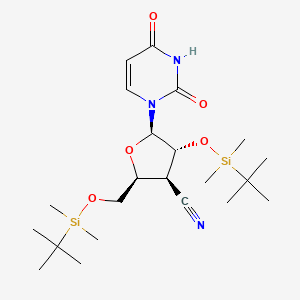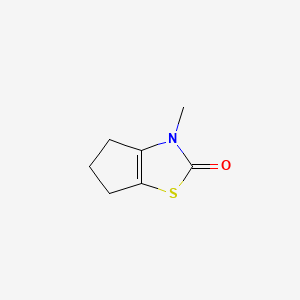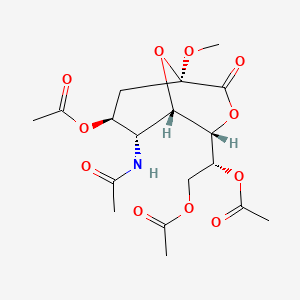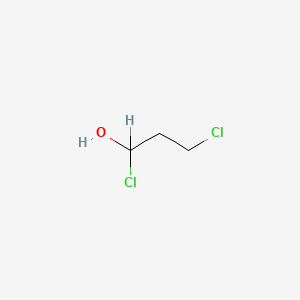![molecular formula C13H20O5S B12798889 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-54-1](/img/structure/B12798889.png)
3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 202748: is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 202748 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of NSC 202748 is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and efficiency. The use of catalysts and solvents is also crucial in enhancing the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 202748 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to remove oxygen atoms or add hydrogen atoms.
Substitution: Halogenation reactions often use reagents like chlorine or bromine to replace hydrogen atoms with halogen atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
NSC 202748 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: NSC 202748 is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mécanisme D'action
The mechanism of action of NSC 202748 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
NSC 202748 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 125973: Known for its anticancer properties, this compound shares structural similarities with NSC 202748 but differs in its specific molecular interactions and efficacy.
NSC 123456: Another compound with potential therapeutic applications, it exhibits different reactivity and biological activity compared to NSC 202748.
Propriétés
Numéro CAS |
57105-54-1 |
|---|---|
Formule moléculaire |
C13H20O5S |
Poids moléculaire |
288.36 g/mol |
Nom IUPAC |
3-(2-propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20O5S/c1-7(2)19-6-5-17-13(16)11-9-4-3-8(18-9)10(11)12(14)15/h7-11H,3-6H2,1-2H3,(H,14,15) |
Clé InChI |
NVXLNAHUHMADBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



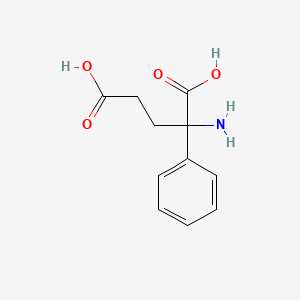
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
